

# Physical and chemical properties of sinapaldehyde glucoside.

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Compound of Interest

Compound Name: Sinapaldehyde glucoside

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## Sinapaldehyde Glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sinapaldehyde glucoside**, a naturally occurring phenylpropanoid glycoside, has garnered interest in the scientific community for its potential therapeutic applications. Found in various plant species, including llex rotunda and Phellodendron amurense, this compound is noted for its antioxidant and antimicrobial properties. This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols for isolation, and an exploration of the biological activities and associated signaling pathways of **sinapaldehyde glucoside**.

## **Physical and Chemical Properties**

**Sinapaldehyde glucoside**, with the chemical formula C<sub>17</sub>H<sub>22</sub>O<sub>9</sub>, is a glycoside formed from the parent aldehyde, sinapaldehyde, and a glucose molecule.[1] Its detailed physical and chemical characteristics are summarized below.



Property	Value	Reference(s)
Molecular Formula	C17H22O9	[1]
Molecular Weight	370.35 g/mol	
CAS Number	154461-65-1	
Appearance	Powder	[2]
Melting Point	221-223 °C	[3]
Boiling Point (Predicted)	633.5 ± 55.0 °C	[3]
Density (Predicted)	1.409 ± 0.06 g/cm <sup>3</sup>	[3]
Solubility	Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2][3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year.	

## **Spectral Data**

The structural elucidation of **sinapaldehyde glucoside** has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned spectrum for **sinapaldehyde glucoside** is not readily available in a single public source, data from its aglycone (sinapaldehyde) and the structurally similar compound syringin provide a strong basis for its spectral characteristics.

## 1H and 13C NMR Data

The following table presents a compilation of expected chemical shifts for **sinapaldehyde glucoside** based on data from sinapaldehyde and syringin.



Position	Expected 13C NMR (ppm)	Expected 1H NMR (ppm)
Aglycone Moiety		
1	~126.0	-
2, 6	~107.0	~6.8
3, 5	~153.0	-
4	~139.0	-
7	~154.0	~7.6 (d)
8	~124.0	~6.8 (dd)
9	~194.0	~9.6 (d)
3,5-OCH₃	~56.5	~3.8 (s)
Glucose Moiety		
1'	~103.0	~4.9 (d)
2'	~74.0	~3.4-3.5 (m)
3'	~77.0	~3.4-3.5 (m)
4'	~70.0	~3.4-3.5 (m)
5'	~77.5	~3.2 (m)
6'	~61.5	~3.7-3.8 (m)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from related compounds.

## **UV-Vis Spectral Data**

The UV-Vis spectrum of **sinapaldehyde glucoside** in methanol is expected to show absorption maxima characteristic of the phenylpropanoid structure. For the structurally similar compound syringin, absorption maxima (λmax) are observed at 221 nm and 266 nm.

## **Experimental Protocols**



## Isolation of Sinapaldehyde Glucoside from Ilex rotunda

A detailed method for the isolation of **sinapaldehyde glucoside** from the bark of Ilex rotunda has been described using High-Speed Counter-Current Chromatography (HSCCC).

#### 1. Extraction:

- The dried bark of llex rotunda (1 kg) is extracted three times with 10 L of 50% ethanol-water solution at 80°C.
- The combined extract is concentrated in a rotary evaporator to a volume of 5 L and then centrifuged at 6000 rpm for 10 minutes.
- The supernatant is collected and dried to yield the crude extract.[4][5][6][7]

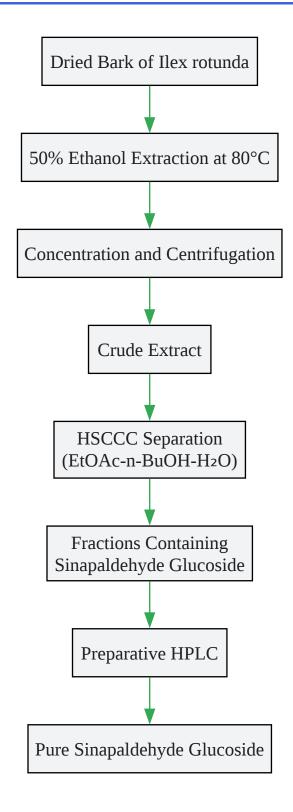
#### 2. HSCCC Separation:

- A two-phase solvent system composed of ethyl acetate-n-butanol-water (1:6:7, v/v/v) is used.
- The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
- The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC column.
- The separation is performed at a revolution speed of 850 rpm and a flow rate of 1.0 mL/min.
- Fractions are collected and monitored by TLC or HPLC to identify those containing sinapaldehyde glucoside.[4][5][6][7]

#### 3. Purification:

• Fractions containing **sinapaldehyde glucoside** are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[4][5][6][7]





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Isolation workflow for sinapaldehyde glucoside.

## **Proposed Synthesis of Sinapaldehyde Glucoside**



A plausible synthetic route for **sinapaldehyde glucoside** can be adapted from the synthesis of similar phenylpropanoid glycosides, such as syringin, utilizing the Koenigs-Knorr reaction.

- 1. Protection of Sinapaldehyde:
- The aldehyde group of sinapaldehyde is first protected, for example, by forming an acetal.
- 2. Glycosylation (Koenigs-Knorr Reaction):
- The protected sinapaldehyde is reacted with a protected glucosyl halide, such as acetobromoglucose, in the presence of a promoter like silver carbonate or a mercury salt. This forms the glycosidic bond.[8][9][10]
- 3. Deprotection:
- The protecting groups on the glucose moiety (e.g., acetyl groups) and the aldehyde group are removed to yield **sinapaldehyde glucoside**.



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Proposed synthesis of sinapaldehyde glucoside.

## **Biological Activities and Signaling Pathways**

**Sinapaldehyde glucoside** exhibits notable antioxidant and antimicrobial activities. Its biological effects are often attributed to its aglycone, sinapaldehyde, which is released upon hydrolysis. The anti-inflammatory properties of sinapaldehyde are particularly significant and are mediated through the modulation of key cellular signaling pathways.

## **Anti-inflammatory Activity**



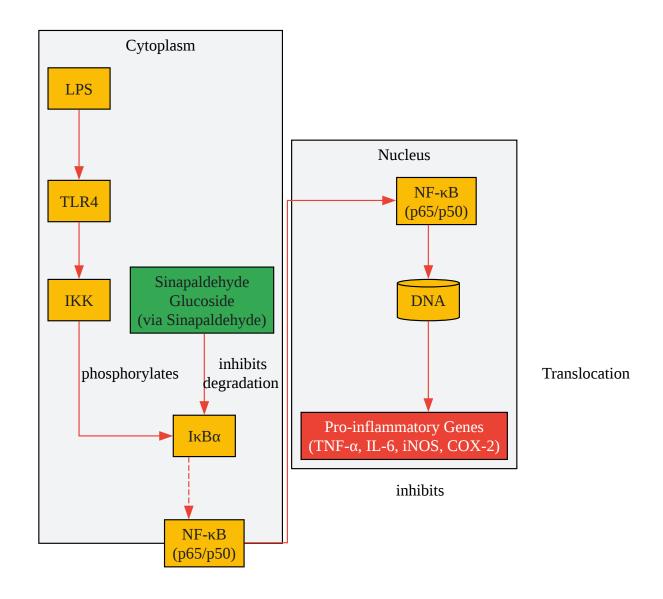




Studies on sinapaldehyde and extracts of plants containing **sinapaldehyde glucoside** have demonstrated potent anti-inflammatory effects. These effects are primarily achieved through the inhibition of the NF-kB and MAPK signaling pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. Sinapaldehyde has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and the expression of these inflammatory mediators.[11][12][13][14][15]



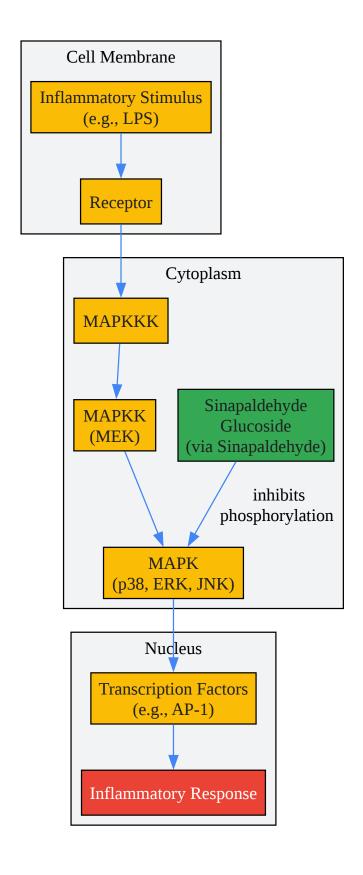


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Inhibition of the NF-kB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Inflammatory stimuli activate a series of kinases, including p38, ERK, and JNK. These activated MAPKs can, in turn, activate transcription factors like AP-1 and also contribute to the activation of NF-kB. Sinapaldehyde has been shown to suppress the phosphorylation and activation of p38, ERK, and JNK, thereby downregulating the inflammatory response.[11][16][17][18][19][20][21][22]





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